molecular formula C18H21NO2Si B15294189 Tert-butyl-(isocyanatomethoxy)-diphenylsilane

Tert-butyl-(isocyanatomethoxy)-diphenylsilane

Cat. No.: B15294189
M. Wt: 311.4 g/mol
InChI Key: ZLHPOBOWVPKXSG-UHFFFAOYSA-N
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Description

Tert-butyl-(isocyanatomethoxy)-diphenylsilane is an organosilicon compound that features a tert-butyl group, an isocyanate group, and two phenyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-(isocyanatomethoxy)-diphenylsilane typically involves the reaction of tert-butyl isocyanate with diphenylsilane in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as distillation or chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-(isocyanatomethoxy)-diphenylsilane can undergo several types of chemical reactions, including:

    Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used to substitute the tert-butyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isocyanate group typically yields urea derivatives, while reduction can produce amines.

Scientific Research Applications

Tert-butyl-(isocyanatomethoxy)-diphenylsilane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biochemical studies.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl-(isocyanatomethoxy)-diphenylsilane involves its interaction with various molecular targets, such as enzymes or receptors. The isocyanate group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecule and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl isocyanide: Similar in structure but lacks the diphenylsilane moiety.

    Diphenylsilane: Lacks the tert-butyl and isocyanate groups.

    Phenyl isocyanate: Contains the isocyanate group but lacks the tert-butyl and diphenylsilane moieties.

Uniqueness

Tert-butyl-(isocyanatomethoxy)-diphenylsilane is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the tert-butyl and isocyanate groups, along with the diphenylsilane moiety, makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C18H21NO2Si

Molecular Weight

311.4 g/mol

IUPAC Name

tert-butyl-(isocyanatomethoxy)-diphenylsilane

InChI

InChI=1S/C18H21NO2Si/c1-18(2,3)22(21-15-19-14-20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,15H2,1-3H3

InChI Key

ZLHPOBOWVPKXSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCN=C=O

Origin of Product

United States

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